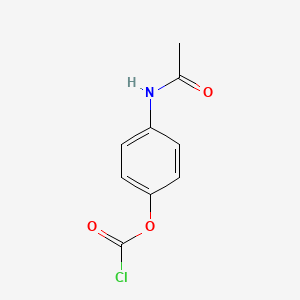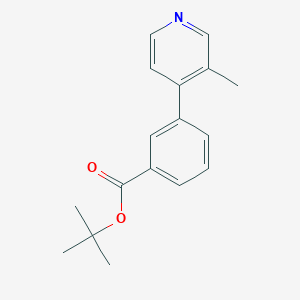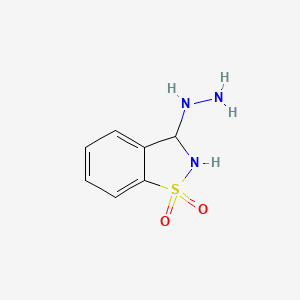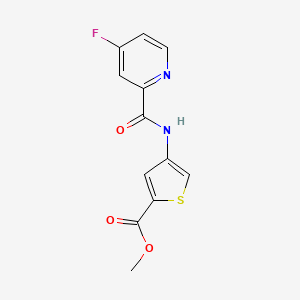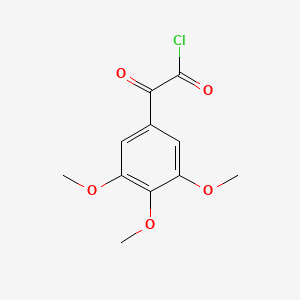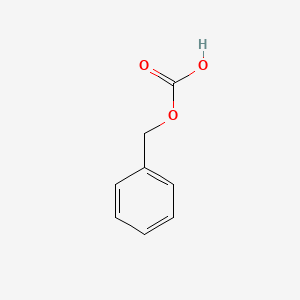
5-bromo-2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine
Vue d'ensemble
Description
5-bromo-2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with bromine, chlorine, and a pyrazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the formation of the pyrazole ring followed by its attachment to the pyrimidine core. The bromine and chlorine substitutions are introduced through halogenation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium tert-butoxide can be used.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogens.
Applications De Recherche Scientifique
5-bromo-2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular pathways.
Chemical Biology: It serves as a tool compound to probe the function of specific proteins and enzymes in biological systems.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-bromo-2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to downstream effects on cellular signaling pathways. This inhibition can result in the suppression of cell proliferation, making it a potential candidate for cancer treatment.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-bromo-2-chloro-N-(3-methyl-1H-pyrazol-5-yl)pyrimidin-4-amine
- 5-bromo-2-chloro-N-(3-phenyl-1H-pyrazol-5-yl)pyrimidin-4-amine
- 5-bromo-2-chloro-N-(3-ethyl-1H-pyrazol-5-yl)pyrimidin-4-amine
Uniqueness
The uniqueness of 5-bromo-2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine lies in its cyclopropyl group, which imparts distinct steric and electronic properties. This can influence its binding affinity and selectivity towards specific biological targets, making it a valuable compound for drug discovery and development.
Propriétés
Formule moléculaire |
C10H9BrClN5 |
|---|---|
Poids moléculaire |
314.57 g/mol |
Nom IUPAC |
5-bromo-2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C10H9BrClN5/c11-6-4-13-10(12)15-9(6)14-8-3-7(16-17-8)5-1-2-5/h3-5H,1-2H2,(H2,13,14,15,16,17) |
Clé InChI |
XJGFNTPUWFEDAW-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC(=NN2)NC3=NC(=NC=C3Br)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




